molecular formula C13H15NO4S B11171089 3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide

3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11171089
M. Wt: 281.33 g/mol
InChI Key: KTNKYJCCBQQRBR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with the molecular formula C11H11NO2S It is characterized by the presence of a benzamide core substituted with dimethoxy groups and a tetrahydrothiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both dimethoxy groups and a tetrahydrothiophenone moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other benzamide derivatives, making it a compound of particular interest for further research .

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C13H15NO4S/c1-17-10-4-3-8(7-11(10)18-2)12(15)14-9-5-6-19-13(9)16/h3-4,7,9H,5-6H2,1-2H3,(H,14,15)

InChI Key

KTNKYJCCBQQRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)OC

Origin of Product

United States

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